An In-depth Technical Guide to 4'-Methylacetophenone-d3: Chemical Properties and Structure
An In-depth Technical Guide to 4'-Methylacetophenone-d3: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 4'-Methylacetophenone-d3, a deuterated analog of 4'-Methylacetophenone. Due to the limited availability of specific experimental data for the deuterated form, this document leverages data from its non-deuterated counterpart as a close proxy for physical and spectral properties, a common practice in the scientific community.
Chemical Structure and Identification
4'-Methylacetophenone-d3 is an isotopically labeled form of 4'-Methylacetophenone where the three hydrogen atoms of the methyl group attached to the phenyl ring are replaced with deuterium atoms. This labeling is particularly useful in metabolic studies, as a tracer, or as an internal standard in mass spectrometry-based analyses.
DOT Diagram of 4'-Methylacetophenone-d3 Structure:
Caption: Chemical structure of 1-[4-(trideuteriomethyl)phenyl]ethanone.
Physicochemical Properties
The following tables summarize the key physicochemical properties of 4'-Methylacetophenone-d3 and its non-deuterated analog.
Table 1: Properties of 4'-Methylacetophenone-d3
| Property | Value | Source |
| IUPAC Name | 1-[4-(trideuteriomethyl)phenyl]ethanone | PubChem[1] |
| Molecular Formula | C₉H₇D₃O | PubChem[1] |
| Molecular Weight | 137.19 g/mol | PubChem[1] |
| InChI Key | GNKZMNRKLCTJAY-FIBGUPNXSA-N | PubChem[1] |
| SMILES | [2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)C | PubChem[1] |
Table 2: Properties of 4'-Methylacetophenone (Non-deuterated)
| Property | Value | Source |
| CAS Number | 122-00-9 | Sigma-Aldrich[2] |
| Molecular Formula | C₉H₁₀O | Sigma-Aldrich[2] |
| Molecular Weight | 134.18 g/mol | Sigma-Aldrich[2] |
| Appearance | Colorless crystals or liquid | ChemicalBook[3], M-Chem Express[4] |
| Melting Point | 22-24 °C | Sigma-Aldrich[2] |
| Boiling Point | 226 °C | Sigma-Aldrich[2] |
| Density | 1.005 g/mL at 25 °C | Sigma-Aldrich[2] |
| Refractive Index (n20/D) | 1.533 | Sigma-Aldrich[2] |
| Solubility | Insoluble in water; soluble in organic solvents |
Spectroscopic Data (for 4'-Methylacetophenone)
The following data for the non-deuterated compound can be used as a reference for interpreting the spectra of the deuterated analog. The primary difference in the 1H NMR spectrum of 4'-Methylacetophenone-d3 would be the absence of the singlet corresponding to the tolyl-methyl protons. In the mass spectrum, the molecular ion peak would be shifted by +3 m/z units.
Table 3: NMR and Mass Spectrometry Data of 4'-Methylacetophenone
| Data Type | Key Features |
| ¹H NMR (CDCl₃) | δ ~7.85 (d, 2H, Ar-H), δ ~7.25 (d, 2H, Ar-H), δ ~2.55 (s, 3H, COCH₃), δ ~2.40 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~198.0 (C=O), δ ~143.9, ~134.7, ~129.2, ~128.4 (Ar-C), δ ~26.5 (COCH₃), δ ~21.6 (Ar-CH₃) |
| Mass Spectrum (EI) | m/z 134 (M+), 119, 91, 65, 43 |
Experimental Protocols: Synthesis of 4'-Methylacetophenone
Friedel-Crafts Acylation of Toluene
This is a common method for the synthesis of aryl ketones.[5]
Reaction:
Toluene + Acetyl Chloride/Acetic Anhydride --(Lewis Acid)--> 4'-Methylacetophenone
Experimental Workflow:
Caption: Generalized workflow for Friedel-Crafts acylation.
Detailed Methodology:
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A solution of toluene and acetyl chloride in a suitable solvent (e.g., dichloromethane or nitrobenzene) is prepared in a reaction vessel equipped with a stirrer and a cooling bath.
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The mixture is cooled to a low temperature (typically 0-5 °C).
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A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is added portion-wise while maintaining the low temperature.
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The reaction mixture is stirred for a specified period until the reaction is complete (monitored by techniques like TLC or GC).
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The reaction is quenched by carefully pouring the mixture onto crushed ice or into cold water.
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The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is washed sequentially with water, a dilute base solution (e.g., NaHCO₃), and brine.
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The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 4'-methylacetophenone.
Oxidation of 4-Ethyltoluene
An alternative method involves the oxidation of the ethyl group of 4-ethyltoluene.[5]
Reaction:
4-Ethyltoluene --(Oxidizing Agent)--> 4'-Methylacetophenone
Experimental Workflow:
Caption: Generalized workflow for the oxidation of 4-ethyltoluene.
Detailed Methodology:
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4-Ethyltoluene is dissolved in an appropriate solvent (e.g., acetic acid, water).
-
A strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), is added to the solution.
-
The reaction mixture is heated under reflux for several hours until the starting material is consumed.
-
The reaction mixture is cooled, and the excess oxidizing agent is neutralized.
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The product is extracted into an organic solvent.
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The organic layer is washed, dried, and the solvent is evaporated.
-
The crude product is then purified, typically by distillation or chromatography.
Applications in Research and Development
4'-Methylacetophenone and its deuterated analog are valuable compounds in several scientific domains:
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Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients.[5]
-
Fragrance and Flavor Industry: The non-deuterated form is used for its floral and sweet aroma in perfumes and as a flavoring agent.[3]
-
Metabolic Studies: 4'-Methylacetophenone-d3 can be used as a tracer to study the metabolic fate of the parent compound in biological systems.
-
Internal Standard: Due to its similar chemical properties to the non-deuterated form and its distinct mass, it is an excellent internal standard for quantitative analysis by mass spectrometry.
This guide provides a foundational understanding of the chemical properties and structure of 4'-Methylacetophenone-d3. For specific applications, researchers are encouraged to consult peer-reviewed literature and safety data sheets.
References
- 1. 4'-Methylacetophenone | CAS#:122-00-9 | Chemsrc [chemsrc.com]
- 2. 4'-Methylacetophenone(122-00-9) MS spectrum [chemicalbook.com]
- 3. Showing Compound 4'-Methylacetophenone (FDB010549) - FooDB [foodb.ca]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 4-methylacetophenone | Global Supplier Of Chemicals [chemicalbull.com]
